molecular formula C8H6BrNS B097308 4-Bromo-1-isothiocyanato-2-methylbenzene CAS No. 19241-38-4

4-Bromo-1-isothiocyanato-2-methylbenzene

Cat. No. B097308
CAS RN: 19241-38-4
M. Wt: 228.11 g/mol
InChI Key: YASXCQRGYJGIKD-UHFFFAOYSA-N
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Description

4-Bromo-1-isothiocyanato-2-methylbenzene is a compound that has been identified for its potential pharmaceutical activities, particularly in the context of cancer treatment. It has been reported to exhibit activity against ovarian cancer and has been investigated for its antioxidant properties, which are significant due to the role of reactive oxygen species in cancer progression and treatment complications .

Synthesis Analysis

The synthesis of brominated benzene derivatives, such as 4-Bromo-1-isothiocyanato-2-methylbenzene, often involves bromination reactions. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine includes steps like diazotization and bromination . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene involves nitration in water . These methods highlight the general approach to synthesizing brominated aromatic compounds, which may be applicable to the synthesis of 4-Bromo-1-isothiocyanato-2-methylbenzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be complex, with various substituents affecting the overall geometry and packing of the molecules in the crystal lattice. For example, the crystal structure of trans-4-bromoazoxybenzene shows two types of planar molecules arranged in columns, with slight differences in the geometries of the molecules in the asymmetric unit . This suggests that the molecular structure of 4-Bromo-1-isothiocyanato-2-methylbenzene could also exhibit unique geometrical features that influence its physical properties and reactivity.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various substitution reactions. For instance, bromination of 4-methyldibenzothiophene yields bromo-compounds that can be further modified via lithium exchange . This indicates that 4-Bromo-1-isothiocyanato-2-methylbenzene may also participate in substitution reactions, potentially leading to a range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical properties of brominated benzene derivatives can be influenced by their molecular symmetry and the presence of halogen bonds, as seen in the melting point differences among isomeric dibromobenzenes . The crystal packing and intermolecular interactions, such as hydrogen bonds and Br...Br interactions, play a significant role in determining these properties . The antioxidant activity of 4-Bromo-1-isothiocyanato-2-methylbenzene has been assessed using DFT calculations and docking simulations, suggesting that its chemical properties are conducive to interactions with biological molecules like myeloperoxidase .

Scientific Research Applications

Antioxidant Activity and Cancer Treatment

4-Bromo-1-isothiocyanato-2-methylbenzene has been investigated for its potential in treating ovarian cancer. Its ability to reduce radicals is significant because reactive oxygen species produced in response to chemotherapeutics are a major complication in cancer treatment. The antioxidant activity of this compound, alongside its anticancer properties, has been explored through Density Functional Theory (DFT) and docking simulations to understand its mode of action and potential interactions with myeloperoxidase (Richa et al., 2020).

Thermochemistry Studies

The thermochemical properties of halogen-substituted methylbenzenes, which include compounds like 4-Bromo-1-isothiocyanato-2-methylbenzene, have been studied to evaluate experimental measurements and calculate gas-phase enthalpies of formation using quantum-chemical methods. This research provides insights into the behavior of such compounds under various conditions, contributing to a better understanding of their physical and chemical properties (Verevkin et al., 2015).

Enhancement of Chemical Reactions

The compound's role in enhancing chemical reactions has been explored. Specifically, the synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene using multi-site phase-transfer catalysis and ultrasonic irradiation has been studied. This demonstrates the compound's utility in facilitating certain types of chemical reactions and enhancing reaction rates (Abimannan et al., 2015).

Isothiocyanates in Disease Prevention and Treatment

Though not directly involving 4-Bromo-1-isothiocyanato-2-methylbenzene, research on isothiocyanates, a class of compounds to which it belongs, has been extensive in their potential for disease prevention and therapeutic effects. Clinical trials with isothiocyanates have explored their use against a range of diseases, from cancer to autism, suggesting potential broader applications of these compounds (Palliyaguru et al., 2018).

Mechanism of Action

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes . The specific targets for this compound may depend on its chemical structure and the biological context in which it is used.

Mode of Action

Isothiocyanates are known to act as chemoselective electrophiles, reacting with nucleophiles in biological systems . This can lead to modifications of target molecules, potentially altering their function .

Biochemical Pathways

Isothiocyanates are known to influence a variety of biochemical pathways, often through their interactions with proteins and enzymes . The impact on these pathways can lead to downstream effects on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methylphenyl isothiocyanate. For example, the compound’s reactivity and stability could be affected by factors such as pH and temperature . Additionally, the compound’s action and efficacy could be influenced by the biological environment, including the presence of other molecules that could interact with the compound.

properties

IUPAC Name

4-bromo-1-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASXCQRGYJGIKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172834
Record name 4-Bromo-1-isothiocyanato-o-toluene
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Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19241-38-4
Record name 4-Bromo-1-isothiocyanato-2-methylbenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-isothiocyanato-o-toluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-1-isothiocyanato-o-toluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-isothiocyanatotoluene
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-methylaniline (11.0 g, 59.0 mmol) and saturated aqueous sodium hydrogen carbonate (150 mL) in tetrahydrofuran (150 mL) was added thiophosgene (4.50 mL, 59.0 mmol), and the mixture was stirred at 0° C. for 30 min. The reaction mixture was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residual solid was collected by filtration and was washed with n-hexane to give the title compound as a brown powder (8.16 g, 35.8 mmol, 61%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
61%

Synthesis routes and methods II

Procedure details

In 800 ml of pyridine were dissolved 275 ml of carbon disulfide and 93 ml of triethylamine. To the solution was added 125 g of 4-bromo-2-methylaniline. The mixture was stirred at room temperature overnight. Thereto was added 138.5 g of 1,3-dicyclohexylcarbodiimide (DCC). The mixture was stirred overnight. Pyridine was removed by distillation. To the residue was added n-hexane. The resulting precipitate (DC-thiourea) was removed by filtration. The filtrate was concentrated and the residue was purified by a silica gel column chromatography (eluant: n-hexane) to obtain 138 g of 4-bromo-2-methylphenyl isothiocyanate.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
138.5 g
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
93 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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